molecular formula C14H24O5 B12551303 Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol CAS No. 144066-85-3

Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol

Cat. No.: B12551303
CAS No.: 144066-85-3
M. Wt: 272.34 g/mol
InChI Key: FKGPBKPGECPJAH-UHFFFAOYSA-N
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Description

Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[45]dec-7-en-7-yl)methanol is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol typically involves multiple steps. One common method starts with the formation of the dioxaspiro ring system through a cyclization reaction. This is followed by the introduction of the trimethyl group and the methanol moiety through subsequent reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, with specific temperatures, pressures, and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Industry: In industrial applications, the compound can be used as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]dec-7-ene: This compound shares the dioxaspiro ring system but lacks the trimethyl group and methanol moiety.

    Trimethylmethanol: This compound contains the trimethyl group and methanol moiety but lacks the dioxaspiro ring system.

Uniqueness

The uniqueness of acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol lies in its combination of structural features. The presence of the dioxaspiro ring system, trimethyl group, and methanol moiety gives it distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

144066-85-3

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol

InChI

InChI=1S/C12H20O3.C2H4O2/c1-9-4-5-12(14-6-7-15-12)11(2,3)10(9)8-13;1-2(3)4/h13H,4-8H2,1-3H3;1H3,(H,3,4)

InChI Key

FKGPBKPGECPJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2(CC1)OCCO2)(C)C)CO.CC(=O)O

Origin of Product

United States

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